molecular formula C11H8ClNO2S B2992961 2-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid CAS No. 854137-57-8

2-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Cat. No.: B2992961
CAS No.: 854137-57-8
M. Wt: 253.7
InChI Key: PSIJLNNFMPSGMR-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid is a heterocyclic compound that features a thiazole ring substituted with a chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-chlorobenzaldehyde with thiosemicarbazide can yield the thiazole ring, which can then be further functionalized to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

2-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives with different substituents on the thiazole ring or the phenyl group. Examples include:

  • 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
  • 2-(3-bromophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Uniqueness

2-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. The presence of the chlorophenyl group and the carboxylic acid group provides distinct chemical properties that can be leveraged in various applications.

Properties

IUPAC Name

2-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c1-6-9(11(14)15)16-10(13-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIJLNNFMPSGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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